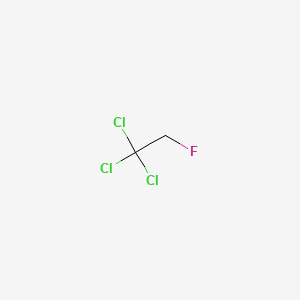
1,1,1-Trichloro-2-fluoroethane
Descripción general
Descripción
1,1,1-Trichloro-2-fluoroethane: is an organic compound with the molecular formula C2H2Cl3F . It is a halogenated hydrocarbon, specifically a chlorofluorocarbon (CFC). This compound is known for its applications in various industrial processes and its role as an intermediate in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-fluoroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the reaction of trichloroethylene with hydrogen fluoride under controlled conditions. The reaction typically requires a catalyst such as antimony pentachloride or chromium trifluoride to facilitate the halogen exchange process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trichloro-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more highly oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in aqueous or alcoholic solutions.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents such as or .
Major Products Formed:
Substitution: Formation of compounds like .
Reduction: Formation of .
Oxidation: Formation of trichloroacetic acid and other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,1,1-Trichloro-2-fluoroethane is used as a solvent in various chemical reactions and as an intermediate in the synthesis of other halogenated compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of refrigerants, propellants, and as a cleaning agent for electronic components due to its solvent properties .
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-2-fluoroethane involves its interaction with various molecular targets. As a solvent, it can dissolve non-polar substances, facilitating chemical reactions. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. The compound’s reactivity is influenced by the presence of both chlorine and fluorine atoms, which affect its electron distribution and reactivity .
Comparación Con Compuestos Similares
1,1,2-Trichloro-1,2,2-trifluoroethane (C2Cl3F3): Known for its use as a solvent and in the production of refrigerants.
1,1,2-Trichloro-2-fluoroethane (C2H2Cl3F): Similar in structure but with different reactivity and applications.
1,1,1-Trichloro-2,2,2-trifluoroethane (C2Cl3F3): Used in precision cleaning and as a refrigerant
Uniqueness: 1,1,1-Trichloro-2-fluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its reactivity and solvent capabilities make it valuable in various industrial applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
1,1,1-trichloro-2-fluoroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJWPHOPHHZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074943 | |
| Record name | 1,1,1-Trichloro-2-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-36-1 | |
| Record name | Ethane, 1,1,1-trichloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-2-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
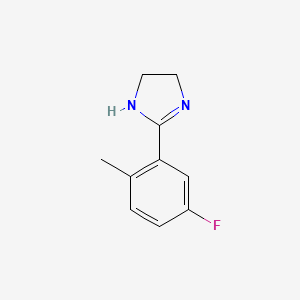
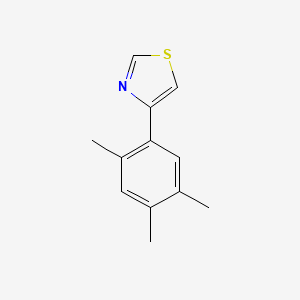
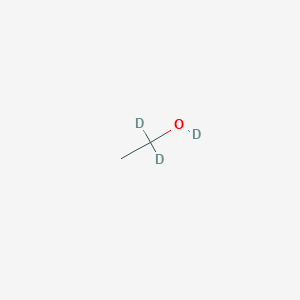
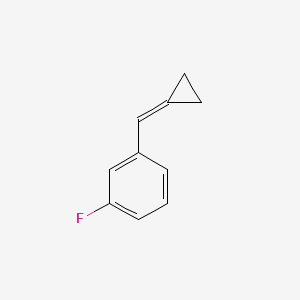

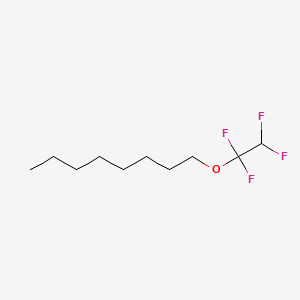
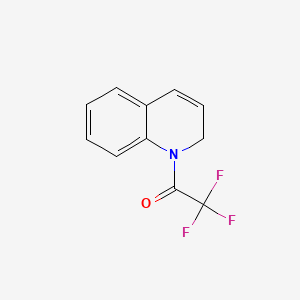
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
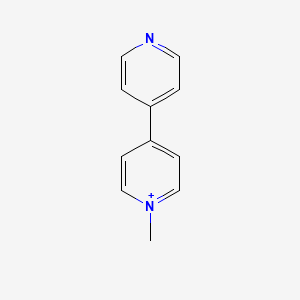
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)
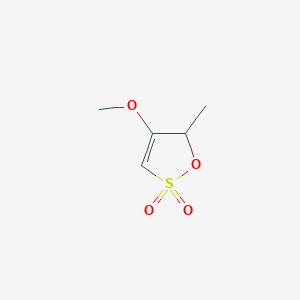
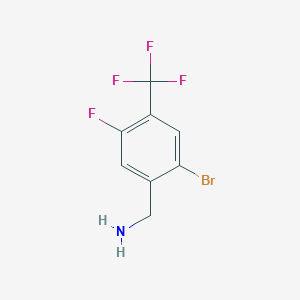
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
